Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate

Src Kinase Inhibition Cancer Medicinal Chemistry

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1) is a 4-aryl-2,4-dioxobutanoate derivative featuring a para-cyanophenyl substitution on the aryl ring. The compound has the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol.

Molecular Formula C13H11NO4
Molecular Weight 245.234
CAS No. 649557-55-1
Cat. No. B2641085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-cyanophenyl)-2,4-dioxobutanoate
CAS649557-55-1
Molecular FormulaC13H11NO4
Molecular Weight245.234
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C13H11NO4/c1-2-18-13(17)12(16)7-11(15)10-5-3-9(8-14)4-6-10/h3-6H,2,7H2,1H3
InChIKeyNAFLGJUISVNDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1): A Versatile 4-Cyanophenyl-Substituted Dioxobutanoate Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1) is a 4-aryl-2,4-dioxobutanoate derivative featuring a para-cyanophenyl substitution on the aryl ring . The compound has the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound belongs to the broader class of 2,4-dioxobutanoates, which are versatile intermediates in organic synthesis and have been explored for various biological activities including enzyme inhibition [1].

Why Generic Substitution Fails: Critical Differentiation Points for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1) in Procurement Decisions


While other 4-aryl-2,4-dioxobutanoates share a common core structure, the specific 4-cyanophenyl substitution and ethyl ester functionality confer unique physicochemical properties that directly impact reactivity, biological target engagement, and downstream synthetic utility. The electron-withdrawing nature of the para-cyano group modulates the electrophilicity of the dioxobutanoate moiety, influencing both its reactivity in nucleophilic addition/cyclocondensation reactions and its potential interactions with enzyme active sites [1]. Furthermore, the ethyl ester serves as a synthetically labile protecting group that can be selectively cleaved or transesterified, providing a strategic advantage over the corresponding methyl ester or free acid in multi-step synthesis planning [2]. These structural distinctions are not merely nominal; they directly affect the compound's performance in established reaction protocols and its suitability for generating specific derivatives.

Quantitative Differentiation Evidence: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1) versus Key Analogs


Src Kinase Inhibitory Activity: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate Demonstrates Enhanced Potency over Unsubstituted Phenyl Analog

In a comparative study of ethyl 2,4-dioxo-4-arylbutanoate derivatives, the 4-cyanophenyl-substituted compound (Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate) exhibited a lower IC50 value for Src kinase inhibition compared to the unsubstituted phenyl analog [1]. While the exact IC50 value for the target compound was not disclosed in the available abstract, the study explicitly states that the presence of an electron-withdrawing group (such as cyano) at the para position of the aryl ring significantly enhanced inhibitory potency relative to the parent phenyl compound [1]. This structure-activity relationship (SAR) finding is consistent with the general observation that electron-withdrawing substituents improve binding affinity to the Src kinase ATP-binding pocket [1].

Src Kinase Inhibition Cancer Medicinal Chemistry

Redox Potential Modulation: 4-Cyanophenyl Substitution Alters Electron Density of Dioxobutanoate Moiety Compared to 4-Methyl or 4-Methoxy Analogs

A systematic study of redox properties in 4-aryl-2,4-dioxobutanoic acid derivatives demonstrated that the nature of the para-substituent on the aryl ring significantly modulates the reduction potential of the dioxobutanoate moiety [1]. The electron-withdrawing cyano group decreases electron density on the dioxobutanoate system, making it more electrophilic and altering its reduction potential relative to derivatives bearing electron-donating groups (e.g., 4-methyl or 4-methoxy) [1]. While the study focused on the free acid form, the electronic effects of the aryl substituent are expected to be similar in the corresponding ethyl ester [1].

Redox Chemistry HIV-1 Integrase Structure-Activity Relationship

Synthetic Versatility: Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate Serves as a Direct Precursor for Isoxazole and Pyrazole Heterocycles via Cyclocondensation

Ethyl 4-aryl-2,4-dioxobutanoates, including the 4-cyanophenyl derivative, undergo efficient cyclocondensation with hydroxylamine or hydrazines to yield the corresponding isoxazole or pyrazole carboxylates [1]. This reactivity is a defining feature of the 2,4-dioxobutanoate scaffold and is critical for its utility in constructing biologically relevant heterocycles [2]. The presence of the 4-cyano group does not hinder this transformation and may be strategically leveraged to install a synthetic handle for further functionalization (e.g., reduction to aminomethyl, hydrolysis to carboxylic acid, or conversion to tetrazole) [3].

Heterocyclic Synthesis Isoxazole Pyrazole Building Block

Optimal Procurement and Application Scenarios for Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate (CAS 649557-55-1) Based on Evidence


Medicinal Chemistry: Lead Optimization for Src Kinase Inhibitors

Given the SAR evidence indicating that a 4-cyano substitution enhances Src kinase inhibitory potency relative to the unsubstituted phenyl analog [1], this compound is a strategic choice for medicinal chemistry teams developing novel Src kinase inhibitors. It should be prioritized over ethyl 2,4-dioxo-4-phenylbutanoate or analogs with electron-donating groups when improved target engagement is desired. Procurement of this specific building block enables direct exploration of the 4-cyanophenyl SAR without requiring additional synthetic steps to install the cyano group.

Chemical Biology: Probing Metal-Dependent Enzyme Mechanisms

The electron-withdrawing nature of the 4-cyanophenyl group modulates the redox properties and metal-chelating ability of the dioxobutanoate moiety [2]. This makes the compound a valuable tool for investigating structure-activity relationships in metal-dependent enzymes such as HIV-1 integrase or influenza endonuclease, where subtle changes in ligand electrophilicity can significantly impact inhibitory activity [3]. Researchers should select this compound over analogs with neutral or electron-donating substituents when studying electronic effects on enzyme inhibition.

Organic Synthesis: Generation of Functionalized Heterocyclic Libraries

Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate is a proven precursor for synthesizing isoxazole and pyrazole carboxylates via cyclocondensation reactions [4]. The ethyl ester provides a convenient protecting group that can be removed under mild conditions, while the para-cyano group serves as a latent functional handle for further diversification (e.g., conversion to amine, amide, or tetrazole). This compound should be selected over the corresponding methyl ester when a more labile ester group is preferred for downstream deprotection or transesterification steps.

Process Chemistry: Intermediate for API Synthesis and Impurity Profiling

Given its potential as an intermediate in the synthesis of pharmaceutically active compounds, Ethyl 4-(4-cyanophenyl)-2,4-dioxobutanoate may also serve as a reference standard for impurity profiling and analytical method development in drug manufacturing . The availability of this compound in high purity (95-97%) from reputable suppliers makes it suitable for use as a reference material in quality control laboratories.

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